molecular formula C15H13FO3 B571773 3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid CAS No. 1261971-58-7

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B571773
CAS No.: 1261971-58-7
M. Wt: 260.264
InChI Key: LCUKFALQXGSDAY-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methyl group on the phenyl ring and a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over the reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 3-(2-Fluoro-5-methylphenyl)-5-carboxybenzoic acid, while reduction of the fluoro group would yield 3-(2-Methylphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-5-methylphenyl)propionic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-(2-Fluoro-5-methylphenyl)tetrahydro-3-furanol

Uniqueness

3-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-4-14(16)13(5-9)10-6-11(15(17)18)8-12(7-10)19-2/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKFALQXGSDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689229
Record name 2'-Fluoro-5-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-58-7
Record name 2'-Fluoro-5-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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